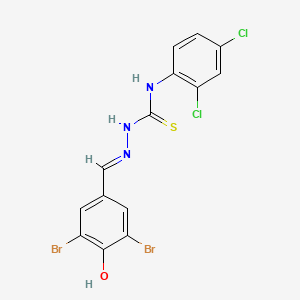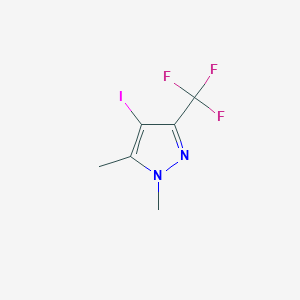![molecular formula C20H22ClN3O5 B10901926 4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B10901926.png)
4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxybenzyl group, a chloro-methoxyphenyl group, and a hydrazinecarboxylate moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of 4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-methoxybenzyl chloride: This can be achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
Preparation of 5-chloro-2-methoxyaniline: This intermediate can be synthesized by nitration of 2-methoxyaniline followed by reduction of the nitro group to an amino group and subsequent chlorination.
Chemical Reactions Analysis
4-Methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
4-Methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or modulation of protein function . The presence of the methoxy and chloro groups enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Compared to other similar compounds, 4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate exhibits unique properties due to its specific functional groups. Similar compounds include:
4-Methoxybenzyl chloride: Used as an intermediate in organic synthesis.
5-Chloro-2-methoxyaniline: An intermediate in the synthesis of various pharmaceuticals.
4-Chloro-2-methoxybenzyl alcohol: Used in the preparation of other organic compounds.
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H22ClN3O5 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-[4-(5-chloro-2-methoxyanilino)-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C20H22ClN3O5/c1-13(10-19(25)22-17-11-15(21)6-9-18(17)28-3)23-24-20(26)29-12-14-4-7-16(27-2)8-5-14/h4-9,11H,10,12H2,1-3H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
RLDFVYBQVKVHJO-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxy-6-iodophenyl benzoate](/img/structure/B10901853.png)
![(17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B10901855.png)
![N-(furan-2-ylmethyl)-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10901863.png)
![N-cyclopropyl-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10901869.png)
![2-{[(2-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10901886.png)
![4-{(E)-[2-(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B10901889.png)
![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10901901.png)
![Ethyl 4-carbamoyl-3-methyl-5-[(2-methylpropanoyl)amino]thiophene-2-carboxylate](/img/structure/B10901906.png)
![N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide](/img/structure/B10901910.png)

![2-chloro-3-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyrazine](/img/structure/B10901925.png)
